molecular formula C16H18BrNO2 B5758876 4-bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline

4-bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline

Cat. No.: B5758876
M. Wt: 336.22 g/mol
InChI Key: XEWRAZKWTVVWOU-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline is an organic compound with the molecular formula C15H16BrNO2 It is a derivative of aniline, featuring a bromine atom, two methoxy groups, and a methyl group attached to the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline typically involves the following steps:

    Methoxylation: The methoxy groups can be introduced through a methylation reaction using dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methoxylation, and amination processes, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives, nitriles.

Scientific Research Applications

4-Bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(2,3-dimethoxybenzyl)aniline: Similar structure but lacks the methyl group on the aniline ring.

    4-Bromo-N-(2,3-dimethoxybenzyl)-2-methylaniline: Similar structure but with the methyl group in a different position.

    4-Bromo-N-(2,3-dimethoxybenzyl)-4-methylaniline: Similar structure but with the methyl group in a different position.

Uniqueness

4-Bromo-N-(2,3-dimethoxybenzyl)-3-methylaniline is unique due to the specific positioning of the bromine, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-9-13(7-8-14(11)17)18-10-12-5-4-6-15(19-2)16(12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWRAZKWTVVWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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